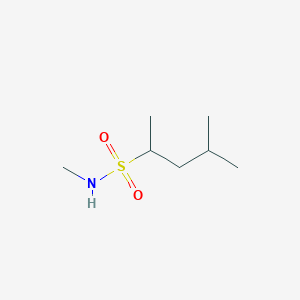
N,4-Dimethylpentane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-Dimethylpentane-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. These compounds have found extensive applications in various fields, including pharmaceuticals, agrochemicals, and polymers, due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethylpentane-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator. This method is environmentally friendly and tolerates a wide range of functional groups . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines .
Industrial Production Methods
Industrial production of sulfonamides typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases. This method is effective but requires careful control of reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,4-Dimethylpentane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonic esters, and substituted sulfonamides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,4-Dimethylpentane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of polymers and as a vulcanization accelerator in the rubber industry
Wirkmechanismus
The mechanism of action of N,4-Dimethylpentane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,4-Dimethylpentane-2-sulfonamide include:
Sulfenamides: Used in the synthesis of various organosulfur compounds.
Sulfinamides: Known for their applications in medicinal chemistry.
Sulfonimidates: Utilized as precursors for polymers and drug candidates
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C7H17NO2S |
|---|---|
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
N,4-dimethylpentane-2-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)5-7(3)11(9,10)8-4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
HFRUFZKUWLPODU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


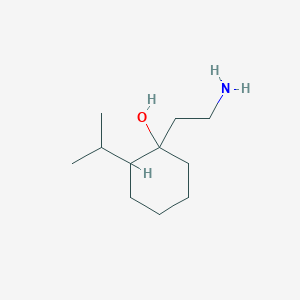

![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
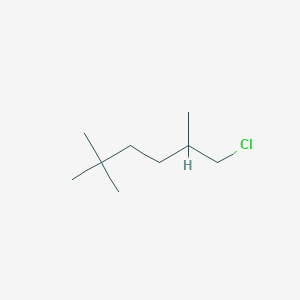
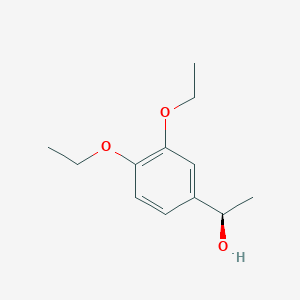
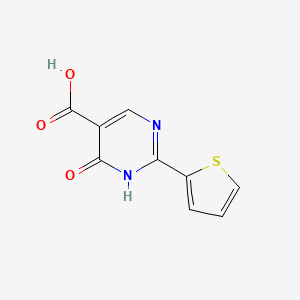
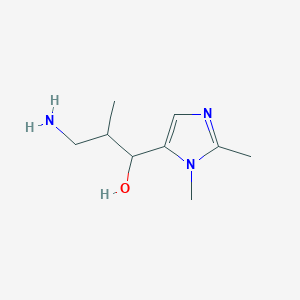
![4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
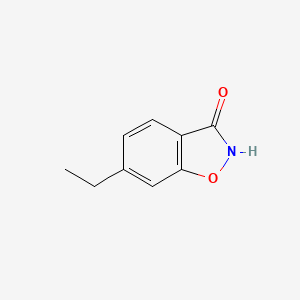
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)
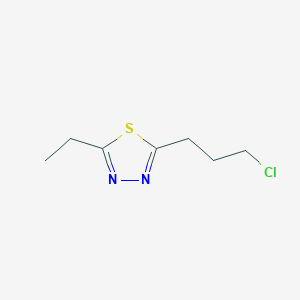
![3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13207793.png)

![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
